molecular formula C7H9N3O3S B12818935 Ethyl (4-carbamoylthiazol-5-yl)carbamate

Ethyl (4-carbamoylthiazol-5-yl)carbamate

Cat. No.: B12818935
M. Wt: 215.23 g/mol
InChI Key: FXNHQXNIAPWWPR-UHFFFAOYSA-N
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Description

Ethyl (4-carbamoylthiazol-5-yl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-carbamoylthiazol-5-yl)carbamate can be achieved through various methods. One common approach involves the reaction of ethyl carbamate with a thiazole derivative under controlled conditions. The reaction typically requires a catalyst and may be conducted in an organic solvent such as toluene at elevated temperatures .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves the use of carbonylimidazolide in water with a nucleophile. This method is efficient and allows for the preparation of carbamates without the need for an inert atmosphere. The products can be obtained in high purity by filtration .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-carbamoylthiazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

Ethyl (4-carbamoylthiazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (4-carbamoylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate
  • Isopropyl carbamate

Uniqueness

Ethyl (4-carbamoylthiazol-5-yl)carbamate is unique due to its specific thiazole ring structure, which imparts distinct biological activities. Compared to other carbamates, it may exhibit enhanced antimicrobial and antifungal properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

ethyl N-(4-carbamoyl-1,3-thiazol-5-yl)carbamate

InChI

InChI=1S/C7H9N3O3S/c1-2-13-7(12)10-6-4(5(8)11)9-3-14-6/h3H,2H2,1H3,(H2,8,11)(H,10,12)

InChI Key

FXNHQXNIAPWWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=CS1)C(=O)N

Origin of Product

United States

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